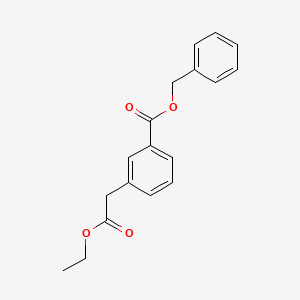
Benzyl 3-ethoxycarbonylmethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-ethoxycarbonylmethylbenzoate is an organic compound that features a benzyl group attached to a benzoate ester This compound is of interest in various fields of chemistry due to its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 3-ethoxycarbonylmethylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 3-ethoxycarbonylmethylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzyl 3-ethoxycarbonylmethylbenzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The benzyl group can participate in nucleophilic substitution reactions. For example, treatment with N-bromosuccinimide (NBS) can lead to benzylic bromination.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NBS in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl bromide derivatives.
Applications De Recherche Scientifique
Benzyl 3-ethoxycarbonylmethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl 3-ethoxycarbonylmethylbenzoate involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of benzyl alcohol and 3-ethoxycarbonylmethylbenzoic acid. The pathways involved in these reactions are typically those associated with ester hydrolysis and subsequent metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzoate: Similar structure but lacks the ethoxycarbonylmethyl group.
Ethyl benzoate: Contains an ethyl group instead of a benzyl group.
Methyl 3-ethoxycarbonylmethylbenzoate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl 3-ethoxycarbonylmethylbenzoate is unique due to the presence of both a benzyl group and an ethoxycarbonylmethyl group. This combination imparts distinct reactivity and potential for forming diverse derivatives, making it valuable in synthetic organic chemistry and various applications.
Propriétés
Formule moléculaire |
C18H18O4 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
benzyl 3-(2-ethoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C18H18O4/c1-2-21-17(19)12-15-9-6-10-16(11-15)18(20)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 |
Clé InChI |
AROLOWFJFYLDSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)

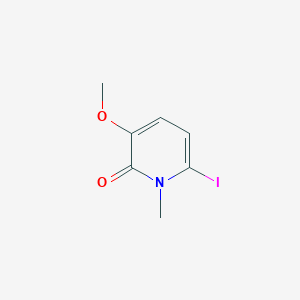
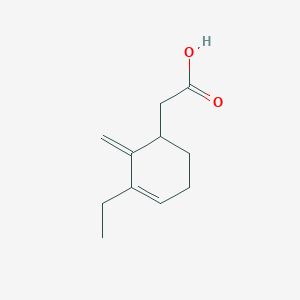
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12634581.png)
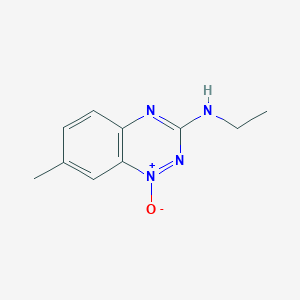

![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
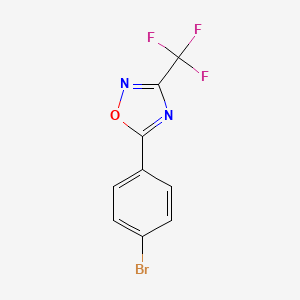
![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
